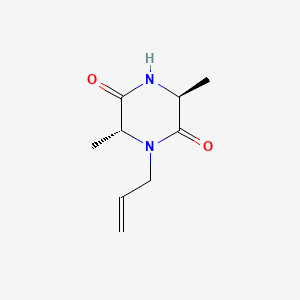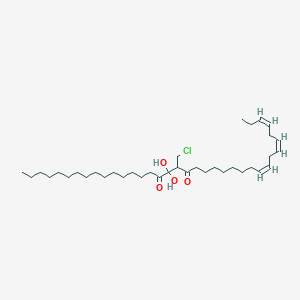
rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol” is a synthetic lipid compound . It is also known as (27Z,30Z,33Z)-18-(chloromethyl)-17,17-dihydroxyhexatriaconta-27,30,33-triene-16,19-dione . It has a molecular formula of C37H65ClO4 .
Molecular Structure Analysis
The molecular structure of “this compound” is complex with a molecular weight of 609.4 g/mol . It has a large number of rotatable bonds (31), indicating a high degree of flexibility . The compound also has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Physical And Chemical Properties Analysis
“this compound” has a high molecular weight (609.4 g/mol) and a complex molecular structure . It has a high XLogP3-AA value of 12.3, indicating it is highly lipophilic . The compound has a topological polar surface area of 74.6 Ų .Scientific Research Applications
Enantiomeric Separation in Chromatography
Nagai et al. (2011) utilized a recycle high-performance liquid chromatography system with a chiral column for the enantiomeric separation of asymmetric triacylglycerols like rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol. This method is applicable in analyzing the composition of oils, such as palm oil, and can aid in understanding the distribution of fatty acids in different oil types (Nagai et al., 2011).
Stereospecific Analysis in Dairy Products
Myher et al. (1986) conducted a stereospecific analysis of fatty acid esters of chloropropanediol, including this compound, isolated from goat milk fat. This study provided insights into the stereochemical configuration of such compounds in dairy products (Myher et al., 1986).
Immune System Effects
A study by Huang et al. (2018) explored the impact of 3-chloro-1,2-propanediol (3-MCPD) fatty acid esters, including this compound, on the immune system. It was found that these esters can significantly suppress T lymphocyte proliferation and activation, indicating potential immunosuppressive effects (Huang et al., 2018).
Protein S-Acylation Study
Forrester et al. (2011) described a methodology for studying cellular S-acylation, a posttranslational modification process. This study is relevant for understanding the biochemical interactions and roles of compounds like this compound in cellular processes (Forrester et al., 2011).
Contaminant Analysis in Vegetable Oils
The research by Le Thanh et al. (2019) focused on the determination of fatty acid esters of chloropropanediol, including this compound, in vegetable oils. This study contributes to the understanding of food safety and the presence of contaminants in food products (Le Thanh et al., 2019).
Drug Delivery System Development
Kim et al. (2019) compared two drug delivery systems using 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol, a compound similar to this compound, highlighting the potential application of such compounds in pharmaceuticals (Kim et al., 2019).
Mechanism of Action
Target of Action
Rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol, also known as (27Z,30Z,33Z)-18-(chloromethyl)-17,17-dihydroxyhexatriaconta-27,30,33-triene-16,19-dione, is a synthetic lipid compound
Mode of Action
It has been found to inhibit the activity of nf-κb, a transcription factor crucial in several disorders . Furthermore, it activates AMPK, a protein involved in regulating energy metabolism and exhibiting anti-tumor properties .
Biochemical Pathways
The compound affects the NF-κB and AMPK pathways . The inhibition of NF-κB can lead to a decrease in the expression of genes involved in inflammation and cell survival. On the other hand, the activation of AMPK can lead to the inhibition of anabolic processes and the stimulation of catabolic processes, thereby affecting energy metabolism .
Result of Action
This compound has been found to possess anti-inflammatory and anti-tumor properties . It induces apoptosis, a process of programmed cell death that plays a vital role in eliminating damaged cells .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, “rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol” interacts with various enzymes and proteins. Studies have revealed that it inhibits the activity of NF-κB, a transcription factor crucial in several disorders . Furthermore, “this compound” activates AMPK, a protein involved in regulating energy metabolism and exhibiting anti-tumor properties .
Cellular Effects
“this compound” has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Additionally, “this compound” induces apoptosis, a process of programmed cell death that plays a vital role in eliminating damaged cells .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(27Z,30Z,33Z)-18-(chloromethyl)-17,17-dihydroxyhexatriaconta-27,30,33-triene-16,19-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-35(39)34(33-38)37(41,42)36(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,34,41-42H,3-4,6,8-10,12,14-16,19-33H2,1-2H3/b7-5-,13-11-,18-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQKIQWPENGQHD-SVNQLWEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCCC=CCC=CCC=CCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
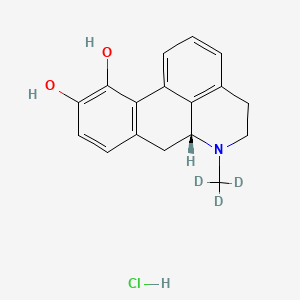
![N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime](/img/structure/B587855.png)
![Cyclobutanecarboxylic acid, 2,3-bis(hydroxymethyl)-, [1R-(1alpha,2beta,3alpha)]- (9CI)](/img/no-structure.png)
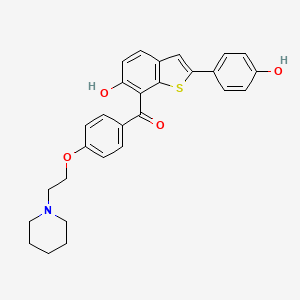

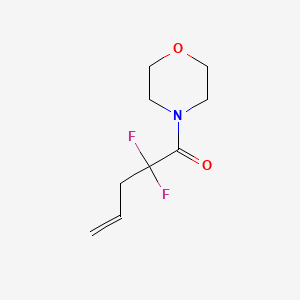
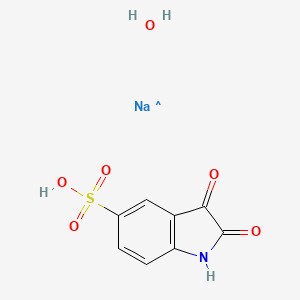
![2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4](/img/structure/B587874.png)
